apo-Enterobactin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H29N3O16 |

|---|---|

Molecular Weight |

687.6 g/mol |

IUPAC Name |

2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid |

InChI |

InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45) |

InChI Key |

NTWRWGRCGVKQNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Apo-Enterobactin: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

December 08, 2025

Abstract

Enterobactin, a cyclic tricatecholate siderophore, is a key virulence factor for many Gram-negative bacteria, including Escherichia coli. Its iron-free form, apo-enterobactin, plays a crucial role in the initial stages of iron acquisition, a process essential for bacterial survival and pathogenesis. This technical guide provides an in-depth analysis of the structure and function of this compound, its biosynthesis, and the intricate mechanisms of iron uptake. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development. Understanding the multifaceted role of this compound is paramount for the development of novel antimicrobial strategies that target this critical pathway.

The Structure of this compound

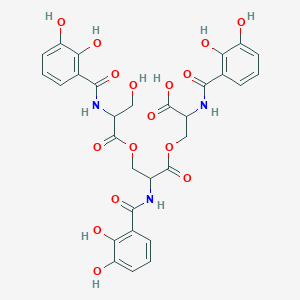

This compound is the precursor to the iron-chelating molecule enterobactin. Structurally, it is a cyclic trilactone composed of three molecules of 2,3-dihydroxybenzoyl-L-serine (DHBS) linked head-to-tail.[1] The molecule has a molecular formula of C₃₀H₂₉N₃O₁₆ and a molecular weight of approximately 687.6 g/mol .[2] The three catechol groups, each with two hydroxyl moieties, are positioned to form a hexadentate coordination site, which provides an exceptionally high affinity for ferric iron (Fe³⁺).[3]

Key Structural Features:

-

Cyclic Trilactone Core: Provides a rigid scaffold for the presentation of the catechol groups.

-

Three 2,3-Dihydroxybenzoyl Moieties: These are the iron-coordinating functional groups.

-

L-Serine Linkers: Connect the dihydroxybenzoyl groups to the lactone ring.

The overall structure of this compound is pre-organized for the binding of a single ferric ion, leading to a significant conformational change upon chelation to form ferri-enterobactin.

The Multifaceted Function of this compound

This compound's primary role is to be secreted into the extracellular environment to scavenge for ferric iron. However, its functions extend beyond simple iron acquisition and have significant implications for host-pathogen interactions.

-

Iron Scavenging: In its primary role, this compound is secreted by bacteria under iron-limiting conditions. In the extracellular milieu, it binds to ferric iron with an extraordinarily high affinity (K_f ≈ 10⁵² M⁻¹), forming the stable ferri-enterobactin complex.[4] This affinity is significantly higher than that of host iron-binding proteins like transferrin and lactoferrin, allowing bacteria to effectively steal iron from the host.[5][6]

-

Virulence Factor: The iron-free form, this compound, can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells.[5]

-

Immune Evasion: Paradoxically, this compound can also exhibit immunosuppressive properties.[5] Furthermore, some bacteria have evolved mechanisms to evade the host's primary defense against siderophores, a protein called siderocalin (also known as lipocalin-2), which normally sequesters enterobactin.[7]

The Enterobactin Biosynthesis Pathway

The synthesis of enterobactin is a complex, multi-step process that begins with the precursor molecule chorismate, a product of the shikimate pathway. The pathway is encoded by the ent gene cluster, which includes the genes entA, entB, entC, entD, entE, and entF.[8][9]

The biosynthesis can be divided into two main stages:

-

Synthesis of 2,3-Dihydroxybenzoic Acid (DHB):

-

Assembly of the Enterobactin Molecule:

-

EntE (2,3-dihydroxybenzoate-AMP ligase): Activates DHB by adenylation.

-

EntD (Phosphopantetheinyl Transferase): Converts apo-EntB and apo-EntF to their holo forms.

-

EntB (Aryl Carrier Protein Domain): Carries the activated DHB.

-

EntF (Enterobactin Synthetase): A large non-ribosomal peptide synthetase (NRPS) that condenses three molecules of DHB with three molecules of L-serine and cyclizes the resulting linear trimer to form enterobactin.

-

Below is a diagram illustrating the enterobactin biosynthesis pathway.

References

- 1. Escherichia coli periplasmic protein FepB binds ferrienterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. Binding of Ferric Enterobactin by the Escherichia coli Periplasmic Protein FepB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Apo-Enterobactin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Iron is an indispensable nutrient for the vast majority of bacteria, playing a critical role in numerous cellular processes. To acquire this essential metal from iron-limited host environments, many Gram-negative bacteria, including pathogenic species like Escherichia coli, have evolved sophisticated iron acquisition systems. A central component of these systems is the production and secretion of high-affinity iron chelators known as siderophores. Enterobactin is a paradigm of catecholate siderophores, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺). The biosynthesis of its apo form, apo-enterobactin, is a complex, multi-enzyme process that represents a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting a comprehensive overview of the enzymatic machinery, quantitative kinetic data, detailed experimental protocols, and the intricate regulatory networks that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial iron metabolism and the pursuit of new antibacterial therapies.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound in E. coli is a multi-step enzymatic cascade that converts the primary metabolite chorismate into a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[1] This pathway is primarily encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[1] An additional gene, entH (ybdB), encodes a thioesterase that enhances the pathway's efficiency.[2] The biosynthesis can be conceptually divided into two major stages: the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), and the subsequent non-ribosomal peptide synthesis (NRPS)-mediated assembly and cyclization of enterobactin.

Synthesis of the 2,3-Dihydroxybenzoate (DHB) Precursor

The initial phase of the pathway involves the conversion of chorismate, a key branch-point intermediate in the shikimate pathway, to DHB through the sequential action of three enzymes: EntC, EntB, and EntA.[3]

-

Chorismate to Isochorismate: The first committed step is the isomerization of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (EntC) .[4]

-

Isochorismate to 2,3-Dihydro-2,3-dihydroxybenzoate (DH-DHB): Isochorismatase (EntB) , a bifunctional enzyme, then converts isochorismate to DH-DHB and pyruvate.[1]

-

DH-DHB to 2,3-Dihydroxybenzoate (DHB): The final step in DHB synthesis is the NAD⁺-dependent oxidation of DH-DHB to DHB, catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) .[2]

Assembly and Cyclization of this compound

The second stage of the pathway involves a non-ribosomal peptide synthetase (NRPS) assembly line, which condenses three molecules of DHB with three molecules of L-serine and subsequently cyclizes the resulting linear trimer to form the final enterobactin molecule.[5] This intricate process is orchestrated by the enzymes EntD, EntE, EntB (in its second functional role), and EntF.

-

Activation of Carrier Proteins: Phosphopantetheinyl transferase (EntD) activates the aryl carrier protein (ArCP) domain of EntB and the peptidyl carrier protein (PCP) domain of EntF by transferring a 4'-phosphopantetheinyl moiety from coenzyme A to these domains.[6][7]

-

Activation of DHB: 2,3-dihydroxybenzoate-AMP ligase (EntE) activates DHB by adenylation, forming a DHB-AMP intermediate. This activated DHB is then transferred to the holo-ArCP domain of EntB.[7]

-

NRPS-mediated Assembly: The large NRPS enzyme, enterobactin synthetase (EntF) , catalyzes the condensation of three DHB-loaded EntB molecules with three molecules of L-serine.[5]

-

Cyclization and Release: Finally, the three N-(2,3-dihydroxybenzoyl)-L-serine monomers are cyclized in a head-to-tail fashion by the thioesterase domain of EntF to form the macrolactone ring of this compound.[1]

The Role of the Thioesterase EntH

The hotdog-fold thioesterase EntH functions as a proofreading enzyme in the enterobactin biosynthesis pathway.[6][8] It is believed to hydrolyze aberrantly charged acyl groups from the ArCP domain of EntB, preventing the stalling of the NRPS machinery and ensuring the efficient synthesis of enterobactin.[6]

Quantitative Data on the this compound Biosynthesis Pathway

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis. This data is crucial for understanding the efficiency of each enzymatic step and for the development of targeted inhibitors.

Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |

| EntC | Chorismate | 14 - 53 | N/A | [4] |

| EntB | Isochorismate | 14.7 | 10 | [4] |

| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | N/A | N/A | [4] |

N/A: Not available in the provided search results.

Table 2: Kinetic Parameters of this compound Assembly Enzymes

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |

| EntD | apo-EntB | 6.5 | 0.083 | [7] |

| EntE | holo-EntB | <1 | 1.67 | [7] |

| EntF | L-Serine | 600 | 11.17 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Overexpression and Purification of His-tagged Ent Enzymes

This protocol describes a general method for the overexpression and purification of N-terminally His-tagged enterobactin biosynthesis enzymes from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged protein.

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Ni-NTA affinity chromatography column.

-

Sonicator or French press.

-

Centrifuge.

Procedure:

-

Cell Culture and Induction:

-

Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.[4]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice or by passing through a French press.[4]

-

-

Clarification:

-

Clarify the lysate by centrifugation at high speed (>15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.[4]

-

-

Affinity Chromatography:

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with Elution Buffer.[9]

-

-

Analysis and Storage:

-

Analyze the purified fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C).[9]

-

Enzyme Activity Assays

This continuous assay measures the activity of EntC and EntB by coupling the production of pyruvate from isochorismate (by EntB) to the oxidation of NADH by lactate dehydrogenase (LDH).[10]

Materials:

-

Purified EntC and EntB enzymes.

-

Chorismate.

-

Lactate dehydrogenase (LDH).

-

NADH.

-

Assay Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).[10]

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, EntC, EntB, LDH, and NADH.[10]

-

Pre-incubate the mixture at 21°C for 10 minutes.[10]

-

Initiate the reaction by adding chorismate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[10]

-

Calculate the initial velocity from the linear portion of the reaction curve.

This colorimetric assay is used to detect and quantify catechol-containing compounds like DHB and enterobactin.[11]

Materials:

-

Culture supernatant or purified sample.

-

0.5 N HCl.

-

Nitrite-molybdate reagent (10% sodium nitrite, 10% sodium molybdate).

-

1 N NaOH.

-

Spectrophotometer.

-

2,3-dihydroxybenzoic acid (DHBA) standard.

Procedure:

-

To 0.5 mL of the sample, add 0.5 mL of 0.5 N HCl.[12]

-

Add 0.5 mL of the nitrite-molybdate reagent and mix.[12]

-

Add 0.5 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.[12]

-

Measure the absorbance of the solution at 510 nm.[13]

-

Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with known concentrations of DHBA.[11]

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway in E. coli.

Experimental Workflow for His-tagged Protein Purification

Caption: General workflow for His-tagged protein purification.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to maintain iron homeostasis and prevent iron-induced toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein .[3]

-

Iron-Replete Conditions: When intracellular iron levels are sufficient, Fur binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" in the promoter regions of the ent genes, thereby blocking their transcription.[3]

-

Iron-Limiting Conditions: Under iron-deficient conditions, Fe²⁺ dissociates from Fur, causing a conformational change that prevents its binding to the Fur boxes. This de-represses the transcription of the ent genes, leading to the synthesis of the enterobactin biosynthetic enzymes and subsequent siderophore production.[2]

In addition to transcriptional control by Fur, the small non-coding RNA RyhB also plays a role in regulating iron metabolism, including aspects related to siderophore synthesis.

Regulatory Pathway of Enterobactin Synthesis

Caption: Regulation of enterobactin synthesis by the Fur protein.

Conclusion

The this compound biosynthesis pathway is a highly organized and exquisitely regulated metabolic process that is fundamental to the survival and virulence of many pathogenic bacteria. Its complexity, involving a cascade of enzymatic reactions and a sophisticated regulatory network, offers multiple points for therapeutic intervention. A thorough understanding of the individual components of this pathway, their kinetic properties, and their interplay is paramount for the rational design of novel antimicrobial agents that target bacterial iron acquisition. This technical guide provides a comprehensive resource to facilitate further research and development in this critical area of infectious disease.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hotdog Thioesterase EntH (YbdB) Plays a Role In Vivo in Optimal Enterobactin Biosynthesis by Interacting with the ArCP Domain of EntB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preferential hydrolysis of aberrant intermediates by the type II thioesterase in Escherichia coli nonribosomal enterobactin synthesis: substrate specificities and mutagenic studies on the active-site residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Discovery and Significance of Apo-Enterobactin in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. For pathogenic bacteria such as Escherichia coli, the acquisition of iron from the host environment is a crucial determinant of virulence. E. coli employs a sophisticated strategy to scavenge scarce ferric iron (Fe³⁺) through the synthesis and secretion of a high-affinity siderophore, enterobactin. This document provides an in-depth technical exploration of the discovery, biosynthesis, and transport of the iron-free form of this molecule, apo-enterobactin. We will delve into the key experimental methodologies that have been instrumental in elucidating its function and present quantitative data to offer a comprehensive understanding of this pivotal component of bacterial iron metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development.

Introduction: The Battle for Iron and the Discovery of Enterobactin

The discovery of enterobactin in 1970 by the groups of Gibson and Neilands marked a significant milestone in understanding bacterial iron acquisition.[1] They identified a small molecule secreted by E. coli under iron-limiting conditions that could potently chelate ferric iron.[1] This molecule, a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, was termed enterochelin by Gibson's group and enterobactin by Neilands' group.[1] The iron-free form, this compound, is the precursor that is synthesized within the bacterial cytoplasm and secreted to sequester environmental iron. With an exceptionally high affinity for Fe³⁺ (Kₐ ≈ 10⁵² M⁻¹), enterobactin is one of the strongest known iron chelators, enabling E. coli to thrive in the iron-depleted environment of a host organism.[2]

The Biosynthesis of this compound: A Multi-Enzymatic Pathway

The synthesis of this compound is a complex, multi-step process orchestrated by a series of enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[3][4] The pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through the formation of 2,3-dihydroxybenzoic acid (DHB), which is then coupled to L-serine and cyclized to form the final enterobactin molecule.[3]

Key Enzymes and Reactions

The biosynthesis of this compound is initiated by the conversion of chorismate to 2,3-dihydroxybenzoate (DHB) through the sequential action of EntC, EntB, and EntA. Subsequently, EntE activates DHB by adenylation, and EntB, in its role as an aryl carrier protein, is phosphopantetheinylated by EntD.[5][6] The activated DHB is then transferred to the phosphopantetheinyl arm of EntB.[5][6] Finally, EntF, a non-ribosomal peptide synthetase, catalyzes the condensation of three molecules of DHB-serine and their subsequent cyclization to form this compound.[3]

Genetic Regulation of this compound Synthesis

The expression of the ent genes is tightly regulated by the availability of intracellular iron through the action of the Ferric Uptake Regulator (Fur) protein.[2][3] In iron-replete conditions, Fur, complexed with Fe²⁺, binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the ent genes, thereby repressing their transcription.[3] Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change that prevents its binding to the Fur box and results in the de-repression of ent gene transcription and subsequent this compound synthesis.[3]

Data Presentation: Quantitative Analysis of Enterobactin Production

The production of enterobactin can be quantified to assess the bacterial response to iron limitation and the efficacy of potential inhibitors. The following tables summarize key quantitative data related to enterobactin production and the kinetics of its biosynthetic enzymes.

| Parameter | Value | Reference |

| Enterobactin Affinity for Fe³⁺ (Kₐ) | ~ 10⁵² M⁻¹ | [2] |

Table 1: Physicochemical Properties of Enterobactin

| Strain | Condition | Method | Enterobactin Concentration (µM) | Reference |

| Wild-type E. coli | Iron-limited medium | Arnow Assay | 35 ± 6 (Arnow units) | [7] |

| ahpC mutant E. coli | Iron-limited medium | Arnow Assay | 12 ± 5 (Arnow units) | [7] |

| E. coli OQ866153 | Optimized conditions | CAS Assay | 87.15% Siderophore Units | [8] |

Table 2: Example Quantitative Data for Enterobactin Production in E. coli

| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | Reference |

| EntD | apo-EntB | 6.5 | 5 | [5][6] |

| EntE | holo-EntB | <<1 | 100 | [5][6] |

Table 3: Kinetic Parameters of Key Enterobactin Biosynthesis Enzymes

Experimental Protocols

Quantification of this compound using the Arnow Assay

The Arnow assay is a colorimetric method for the detection and quantification of catechol-containing compounds like enterobactin.[3][9]

Materials:

-

0.5 N HCl

-

Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL distilled water)

-

1 N NaOH

-

2,3-dihydroxybenzoic acid (DHB) standard

-

Bacterial culture supernatant

-

Spectrophotometer

Protocol:

-

To 1 mL of bacterial culture supernatant, add 1 mL of 0.5 N HCl.[3]

-

Add 1 mL of the nitrite-molybdate reagent and mix.[3]

-

Add 1 mL of 1 N NaOH. A red color will develop in the presence of catechols.[3]

-

Measure the absorbance at 510 nm.[3]

-

Quantify the concentration using a standard curve prepared with known concentrations of DHB.[4]

Universal Siderophore Detection using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting siderophores based on their ability to remove iron from a dye-iron complex.[4]

Materials:

-

CAS assay solution (containing Chrome Azurol S, FeCl₃, and hexadecyltrimethylammonium bromide)

-

Shuttle solution (5-sulfosalicylic acid)

-

Bacterial culture supernatant

Protocol:

-

Prepare the CAS assay solution and shuttle solution as described by Schwyn and Neilands.

-

Mix the CAS assay solution with the shuttle solution.

-

Add the bacterial culture supernatant to the final CAS assay solution.

-

Incubate at room temperature. A color change from blue to orange/yellow indicates the presence of siderophores.

-

The percentage of siderophore units can be calculated using the formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (reagent without siderophore) and As is the absorbance of the sample.[4]

Purification of this compound from E. coli Culture

Protocol:

-

Grow an enterobactin-producing E. coli strain in an iron-deficient minimal medium.[9]

-

Centrifuge the culture to pellet the cells and collect the supernatant.[9]

-

Acidify the supernatant to approximately pH 2 with concentrated HCl.[9]

-

Extract the acidified supernatant with an equal volume of ethyl acetate.[9]

-

Collect the ethyl acetate phase containing this compound.

-

Further purification can be achieved using chromatographic techniques such as HPLC.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound Biosynthesis Pathway in E. coli.

Caption: Regulation of ent Gene Expression by the Fur Protein.

Caption: Efflux of this compound from E. coli.

Conclusion

The discovery and characterization of this compound have been pivotal in advancing our understanding of bacterial iron acquisition. The intricate biosynthetic pathway and its tight regulation underscore the importance of iron for bacterial survival and pathogenesis. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate this fascinating system. For drug development professionals, the enzymes of the enterobactin biosynthesis pathway and the transport machinery represent promising targets for the development of novel antimicrobial agents that can disrupt this essential nutrient acquisition system, thereby combating the growing threat of antibiotic-resistant infections.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Apo-enterobactin Iron Chelation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apo-enterobactin iron chelation mechanism, a critical pathway for iron acquisition in many Gram-negative bacteria. Understanding this high-affinity system is paramount for the development of novel antimicrobial strategies that target bacterial iron metabolism. This document details the core mechanism, presents quantitative data for key interactions, outlines detailed experimental protocols, and provides visualizations of the associated pathways and workflows.

Core Mechanism of Iron Acquisition via Enterobactin

Under iron-limiting conditions, many Gram-negative bacteria, such as Escherichia coli, synthesize and secrete the siderophore enterobactin (also known as enterochelin)[1][2]. Enterobactin is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine and is the most potent siderophore known, exhibiting an extraordinarily high affinity for ferric iron (Fe³⁺)[2][3]. This allows bacteria to effectively scavenge iron from the host environment, where it is often tightly bound to proteins like transferrin and lactoferrin[2][3].

The iron acquisition process can be summarized in the following key stages:

-

Biosynthesis and Secretion: Enterobactin is synthesized in the bacterial cytoplasm from chorismic acid through a series of enzymatic steps encoded by the ent gene cluster[1][2]. The apo-siderophore is then secreted into the extracellular milieu.

-

Iron Chelation: In the extracellular space, this compound binds to ferric iron with an exceptionally high affinity, forming the stable ferric-enterobactin (FeEnt) complex[1][2].

-

Outer Membrane Transport: The FeEnt complex is recognized by the specific outer membrane receptor protein, FepA[1][2]. The transport of FeEnt across the outer membrane is an active, energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane to FepA[1][2]. This interaction induces conformational changes in FepA, allowing the passage of the FeEnt complex into the periplasm.

-

Periplasmic Transport: In the periplasm, the FeEnt complex is captured by the periplasmic binding protein, FepB[4]. FepB then shuttles the complex to the inner membrane ABC transporter.

-

Inner Membrane Transport: The ABC transporter, composed of the permease proteins FepD and FepG, and the ATPase FepC, facilitates the translocation of the FeEnt complex across the inner membrane into the cytoplasm. This step is powered by the hydrolysis of ATP by FepC.

-

Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, the release of iron within the cytoplasm requires the enzymatic degradation of the enterobactin backbone. The ferric enterobactin esterase, Fes, hydrolyzes the ester bonds of the triserine lactone ring, which reduces the affinity of the ligand for iron and facilitates its release[1]. The released Fe³⁺ is then likely reduced to ferrous iron (Fe²⁺) for incorporation into various metabolic pathways.

Quantitative Data

The following tables summarize the key quantitative data associated with the this compound iron chelation and transport mechanism.

Table 1: Binding Affinities and Dissociation Constants

| Interacting Molecules | Parameter | Value | Organism/Conditions |

| This compound + Fe³⁺ | Formation Constant (K) | ~10⁵² M⁻¹ | E. coli |

| Ferric-enterobactin + FepA | Dissociation Constant (Kd) | < 0.2 nM | E. coli (in vivo) |

| Ferric-enterobactin + FepA | Dissociation Constant (Kd) | 24 nM | E. coli (in vivo) |

| Ferric-enterobactin + FepB | Dissociation Constant (Kd) | ~30 nM | E. coli |

| Ferric-enterobactin + FepB | Dissociation Constant (Kd) | ~135 nM | E. coli |

Table 2: Transport Kinetics

| Transport Process | Parameter | Value | Organism/Conditions |

| Ferric-enterobactin uptake | Transport Rate | ≥50 pmol/min/10⁹ cells | E. coli, B. bronchisepticus, P. aeruginosa, S. typhimurium |

Table 3: Kinetic Parameters of Ferric Enterobactin Esterase (Fes)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Conditions |

| Ferric Enterobactin | 1.2 ± 0.2 | 1.5 ± 0.1 | 1.3 x 10⁶ | E. coli |

| This compound | 15 ± 2 | 14 ± 1 | 9.3 x 10⁵ | E. coli |

Table 4: Reduction Potentials of Ferric Enterobactin

| pH | Reduction Potential (E¹/₂ vs. NHE) |

| 6 | -0.57 V |

| 7.4 | -0.79 V |

| >10.4 | -0.99 V |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound iron chelation mechanism.

Chrome Azurol S (CAS) Assay for Siderophore Activity

Objective: To qualitatively and quantitatively measure the iron-chelating activity of enterobactin.

Principle: The CAS assay is a colorimetric method where the blue-colored ternary complex of chrome azurol S, iron (III), and a detergent turns orange or yellow upon the removal of iron by a stronger chelating agent like enterobactin. The change in absorbance is measured spectrophotometrically.

Methodology:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add the FeCl₃ solution to form the blue CAS-Fe³⁺-HDTMA complex. Bring the final volume to 100 mL with deionized water.

-

-

Assay Procedure (Liquid Assay):

-

In a microplate well or a cuvette, add a defined volume of the CAS assay solution.

-

Add the enterobactin-containing sample.

-

Incubate at room temperature for a specified time (e.g., 20 minutes to several hours).

-

Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.

-

-

Data Analysis:

-

Calculate the percentage of siderophore activity using the formula: % Siderophore Activity = [(Aref - Asample) / Aref] x 100 where Aref is the absorbance of the CAS solution without the sample, and Asample is the absorbance with the sample.

-

Radiolabeled Iron (⁵⁹Fe) Uptake Assay

Objective: To quantify the rate of enterobactin-mediated iron transport into bacterial cells.

Methodology:

-

Preparation of ⁵⁹Fe-Enterobactin:

-

Mix equimolar amounts of purified this compound and FeCl₃ in a suitable buffer.

-

Add a known amount of ⁵⁹FeCl₃ to the mixture.

-

Incubate at room temperature for 1-2 hours to allow complex formation.

-

Purify the ⁵⁹Fe-enterobactin complex using a suitable chromatography method, such as Sephadex LH-20 column chromatography.

-

-

Bacterial Cell Culture:

-

Grow the bacterial strain of interest overnight in an iron-rich medium (e.g., LB broth).

-

Subculture the cells into an iron-deficient minimal medium to induce the expression of the enterobactin uptake system.

-

Grow the culture to the mid-logarithmic phase.

-

-

Uptake Assay:

-

Harvest the cells by centrifugation, wash, and resuspend in a suitable transport buffer.

-

Initiate the uptake by adding the ⁵⁹Fe-enterobactin complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane (0.45 µm) to separate the cells from the medium.

-

Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the amount of iron taken up by the cells at each time point and plot the uptake over time to determine the initial rate of transport.

-

Isothermal Titration Calorimetry (ITC) for Protein-Ligand Interaction

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between a protein (e.g., FepA or FepB) and ferric-enterobactin.

Methodology:

-

Sample Preparation:

-

Purify the protein of interest (e.g., FepA or FepB) and prepare the ferric-enterobactin ligand.

-

Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution. Degas the solutions before use.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the ferric-enterobactin solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the this compound iron chelation mechanism.

Caption: Overview of the ferric-enterobactin uptake pathway in Gram-negative bacteria.

Caption: Workflow for a radiolabeled iron uptake assay.

Caption: Conformational states of FepA during ferric-enterobactin transport.

References

- 1. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TonB-dependent transport of Ferric Enterobactin through FepA in Gram negative bacteria [krex.k-state.edu]

- 3. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biphasic binding kinetics between FepA and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apo-Enterobactin: Physicochemical Properties, Biological Role, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apo-enterobactin, the iron-free precursor to the potent siderophore enterobactin, plays a critical role in the intricate process of iron acquisition by many Gram-negative bacteria. While its iron-bound counterpart, ferric-enterobactin, is renowned for its exceptional affinity for ferric iron (Fe³⁺), this compound itself is emerging as a significant modulator of host-pathogen interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its biological functions, and detailed experimental protocols relevant to its study.

Physicochemical Properties of this compound

This compound is a cyclic tri-lactone composed of three N-(2,3-dihydroxybenzoyl)-L-serine units. Its chemical structure predisposes it to form a highly stable hexadentate complex with ferric iron.

| Property | Value | Reference |

| CAS Number | 30414-16-5 | [1] |

| Molecular Formula | C₃₀H₂₉N₃O₁₆ | [1] |

| Molecular Weight | 687.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| λmax | 251 nm | [1] |

The Role of this compound in Biology

Bacterial Iron Acquisition

The primary function of this compound is to scavenge ferric iron from the environment. In iron-limiting conditions, bacteria synthesize and secrete this compound. Upon binding with Fe³⁺, it forms the highly stable ferric-enterobactin complex, which is then recognized by specific outer membrane receptors on the bacterial surface, such as FepA in E. coli, and transported into the cell. Inside the cytoplasm, the iron is released for use in various metabolic processes.

Interaction with the Host Immune System

Recent studies have revealed that this compound is not merely a passive iron scavenger but an active participant in the dialogue between bacteria and their hosts.

-

Pro-inflammatory Signaling: this compound has been shown to induce a pro-inflammatory response in intestinal epithelial cells, leading to the secretion of the chemokine interleukin-8 (IL-8)[2][3]. This response is dependent on the chelation of intracellular iron and may be mediated, in part, by the Formyl Peptide Receptor (FPR)[2][3].

-

Modulation of the Aryl Hydrocarbon Receptor (AhR): Evidence suggests that this compound can inhibit the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses[4][5]. This inhibition may represent a bacterial strategy to modulate host immunity to its advantage.

Experimental Protocols

Preparation of this compound (Iron-Free Enterobactin)

Objective: To prepare iron-free this compound from a culture of an enterobactin-producing bacterial strain.

Principle: This protocol involves culturing bacteria in an iron-deficient medium to maximize enterobactin production, followed by extraction and purification steps designed to remove any bound iron.

Materials:

-

Enterobactin-producing bacterial strain (e.g., E. coli)

-

Iron-deficient minimal medium

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium citrate

-

Sephadex LH-20 chromatography column

-

Methanol

Procedure:

-

Culture: Inoculate the bacterial strain in an iron-deficient minimal medium and incubate until the late stationary phase to induce high levels of enterobactin secretion.

-

Extraction:

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Acidify the supernatant to approximately pH 2 with HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure to obtain a crude enterobactin extract.

-

-

Iron Removal and Purification:

-

Dissolve the crude extract in a minimal volume of methanol.

-

Prepare a Sephadex LH-20 column equilibrated with methanol.

-

To remove any chelated iron, the extract can be treated with an aqueous solution of a strong chelating agent like sodium citrate at a low pH, followed by re-extraction into an organic solvent before chromatographic purification.

-

Apply the dissolved extract to the Sephadex LH-20 column.

-

Elute the column with methanol. This compound will elute as a distinct fraction, which can be identified by its characteristic UV absorbance at 251 nm.

-

Collect the fractions containing pure this compound and evaporate the solvent.

-

Store the purified this compound at -20°C.

-

Quantification of this compound using the Chrome Azurol S (CAS) Assay

Objective: To quantify the concentration of this compound in a sample.

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the iron-dye complex, Chrome Azurol S. The removal of iron from the blue CAS-iron complex by a siderophore results in a color change to orange, which can be measured spectrophotometrically.

Materials:

-

CAS assay solution

-

Sample containing this compound

-

Spectrophotometer

Procedure:

-

Prepare CAS Assay Solution: A detailed protocol for the preparation of the CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).

-

Assay:

-

Mix your sample containing this compound with the CAS assay solution.

-

Incubate at room temperature for a defined period (e.g., 20 minutes).

-

Measure the absorbance at 630 nm.

-

-

Calculation: The concentration of this compound is determined by the decrease in absorbance of the CAS-iron complex, which is proportional to the amount of iron chelated by the siderophore. A standard curve can be generated using known concentrations of a standard siderophore.

Investigation of this compound-Induced IL-8 Secretion from Intestinal Epithelial Cells

Objective: To determine the effect of this compound on the secretion of the pro-inflammatory chemokine IL-8 from intestinal epithelial cells.

Materials:

-

Human intestinal epithelial cell line (e.g., HT-29)

-

Cell culture medium and supplements

-

Purified this compound

-

Human IL-8 ELISA kit

Procedure:

-

Cell Culture: Culture the intestinal epithelial cells to confluence in appropriate cell culture plates.

-

Treatment: Treat the cells with varying concentrations of purified this compound for a specified time period (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve this compound).

-

Sample Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-8 secreted by this compound-treated cells to the control cells to determine the effect of this compound on IL-8 secretion.

Signaling Pathways and Logical Relationships

Bacterial Ferric-Enterobactin Uptake Pathway

Caption: Bacterial uptake of ferric-enterobactin.

Postulated this compound Induced IL-8 Signaling Pathway in Intestinal Epithelial Cells

Caption: Postulated pathway of this compound-induced IL-8 secretion.

Conclusion

This compound is a multifaceted molecule that extends its influence beyond simple iron acquisition. Its ability to modulate host immune responses highlights the sophisticated strategies employed by bacteria to survive and thrive within a host. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the complex biology of this compound and its potential as a therapeutic target.

References

- 1. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dichotomous Role of Apo-Enterobactin in Bacterial Virulence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable nutrient for the survival and proliferation of nearly all living organisms. In the context of bacterial pathogenesis, the acquisition of iron from the host represents a critical bottleneck, as the host actively sequesters this essential metal as a key nutritional immunity strategy. To overcome this iron-limited environment, many Gram-negative bacteria have evolved sophisticated iron acquisition systems, the most potent of which is the production of high-affinity iron chelators known as siderophores. Enterobactin, a cyclic tricatecholate siderophore, stands out as one of the most powerful iron scavengers known, playing a pivotal role in the virulence of a wide array of clinically significant bacteria, including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.

While the role of iron-laden enterobactin (ferric-enterobactin) in supplying iron to bacteria is well-established, recent research has unveiled a more nuanced and complex role for its iron-free form, apo-enterobactin. This technical guide provides a comprehensive overview of the multifaceted role of this compound in bacterial virulence, moving beyond its function as a simple iron scavenger. We will delve into its capacity to act as a pathogen-associated molecular pattern (PAMP), its interactions with the host immune system, and its contribution to the overall virulence of pathogenic bacteria. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this critical aspect of bacterial pathogenesis.

Data Presentation: Quantitative Analysis of this compound's Impact on Virulence

The following tables summarize key quantitative data from various studies, illustrating the significant role of this compound in bacterial virulence and host immune responses.

Table 1: Attenuation of Bacterial Virulence in Enterobactin-Deficient Mutants

| Pathogen | Mutant Gene(s) | Animal Model | Metric | Attenuation compared to Wild-Type | Reference(s) |

| Escherichia coli | entB | Mouse (UTI model) | Bacterial load in bladder and kidneys | Significantly reduced | [1] |

| Escherichia coli | entB, entC | Mouse | Hypersensitivity to antimicrobial peptide | Increased | [2] |

| Salmonella enterica serovar Typhimurium | entB | Mouse | LD50 | Increased (indicating reduced virulence) | [3] |

| Klebsiella pneumoniae | iroA ybtS | Mouse (nasal colonization) | Bacterial load | Significantly reduced in an Lcn2-dependent manner | [4] |

Table 2: this compound-Induced Pro-inflammatory Response in Host Cells

| Cell Line | Cytokine Measured | This compound Concentration | Fold Increase in Cytokine Secretion | Potentiation by Lipocalin-2 | Reference(s) |

| A549 (Human respiratory epithelial) | IL-8 | 2 µM | ~5-fold over baseline | Yes | [4] |

| A549 (Human respiratory epithelial) | IL-8 | 50 µM | >20-fold with Lcn2 | Yes | [5] |

| HT29 (Human intestinal epithelial) | IL-8 | 1 µM | >2-fold increase | - | |

| DLD-1 (Human intestinal epithelial) | IL-8 | 25 µM | Dose-dependent increase | - |

Signaling Pathways and Molecular Interactions

This compound's role in virulence extends beyond simple iron starvation of the host. It actively engages with the host's immune system, triggering specific signaling cascades.

This compound as a Pathogen-Associated Molecular Pattern (PAMP)

Iron-free enterobactin is recognized by the host as a danger signal, functioning as a PAMP.[1] This recognition triggers a pro-inflammatory response, primarily through the secretion of chemokines like Interleukin-8 (IL-8), which is a potent neutrophil chemoattractant.[4] This response is a double-edged sword; while it alerts the host to the presence of an infection, the resulting inflammation can also contribute to tissue damage.

Interaction with Lipocalin-2 (Lcn2)

Lipocalin-2 (Lcn2), also known as siderocalin, is a crucial component of the innate immune system that specifically sequesters enterobactin to limit bacterial iron acquisition.[6] However, the interaction between Lcn2 and this compound has a secondary, pro-inflammatory consequence. The complex of Lcn2 and this compound can potentiate the secretion of IL-8 from epithelial cells, amplifying the inflammatory response.[4][5]

References

- 1. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Interleukin-8 Secretion in Response to Aferric Enterobactin Is Potentiated by Siderocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

The Dual Role of Apo-Enterobactin in Host Nutritional Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is a critical nutrient for both mammalian hosts and invading bacterial pathogens, leading to a constant battle for its acquisition. This conflict is a cornerstone of nutritional immunity, the host's strategy of limiting nutrient availability to curb infection. Many Gram-negative bacteria, including notorious pathogens like Escherichia coli and Salmonella enterica, have evolved a highly efficient mechanism to scavenge iron: the secretion of the siderophore enterobactin. With an unparalleled affinity for ferric iron, enterobactin is a key virulence factor.[1][2] However, the host has co-evolved a direct countermeasure in the form of siderocalin (also known as lipocalin-2 or NGAL), a protein that specifically sequesters enterobactin.[3][4] This technical guide provides an in-depth exploration of the intricate interplay between bacterial enterobactin and host nutritional immunity, with a particular focus on the dual functions of its iron-free (apo) and iron-bound (ferric) forms. We will delve into the molecular mechanisms, present key quantitative data, provide detailed experimental protocols, and visualize the complex interactions that define this host-pathogen arms race.

The Central Conflict: Enterobactin vs. Siderocalin

The host maintains an extremely low concentration of free iron, on the order of 10⁻²⁴ M, far below what is required for bacterial survival.[1] To overcome this, bacteria like E. coli synthesize and secrete enterobactin, a cyclic tricatecholate siderophore with an exceptionally high affinity for ferric iron (Fe³⁺).[2] Once secreted, apo-enterobactin rapidly binds to any available ferric iron, forming the ferric-enterobactin complex. This complex is then recognized by specific bacterial outer membrane receptors, such as FepA in E. coli, and transported into the cell.[5]

The host's primary defense against this iron piracy is the protein siderocalin.[3][4] Secreted by various cells, including neutrophils and epithelial cells, in response to bacterial infection, siderocalin acts as a molecular trap for enterobactin.[3][6] It can bind to both ferric-enterobactin and, importantly, this compound, effectively sequestering it from the bacteria and preventing iron uptake.[4][7] This sequestration is a powerful bacteriostatic mechanism, starving the bacteria of essential iron.[7]

However, the story is not simply one of sequestration. The interaction between this compound and the host has revealed a more complex signaling paradigm. Iron-free enterobactin can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in the host.[8] This dual functionality highlights the sophisticated co-evolutionary dynamics at the host-pathogen interface.

Quantitative Data: The Molecular Arms Race in Numbers

The competition between bacteria and the host for iron is underpinned by precise molecular interactions. The following tables summarize key quantitative data that govern this interplay.

| Interaction | Dissociation Constant (Kd) | Significance | Reference(s) |

| Ferric Iron (Fe³⁺) - Enterobactin | ~10⁻⁵² M⁻¹ | Demonstrates the extremely high affinity of enterobactin for iron, enabling it to outcompete host iron-binding proteins. | [9] |

| Ferric-Enterobactin - FepA (E. coli) | < 0.2 nM to ~10⁻¹⁰ M | Shows the strong binding to the bacterial outer membrane receptor, ensuring efficient uptake of the iron-siderophore complex. | [1][10] |

| Ferric-Enterobactin - FepB (E. coli Periplasmic Protein) | ~30 nM | Indicates a slightly lower affinity in the periplasm compared to the outer membrane receptor, facilitating transfer towards the cytoplasm. | [11][12] |

| Ferric-Enterobactin - Siderocalin (Lcn2) | ~0.4 nM | This high-affinity binding is comparable to the bacterial receptor FepA, highlighting the direct competition for ferric-enterobactin. | [13] |

| This compound - Siderocalin (Lcn2) | High Affinity (Kd not precisely quantified in reviewed literature) | Sequestration of the iron-free siderophore prevents it from acquiring iron in the first place. | [4][7] |

| Experimental Condition | Observation | Significance | Reference(s) |

| Klebsiella pneumoniae growth in Lcn2-deficient mouse serum | Uninhibited growth | Demonstrates the critical role of Lcn2 in controlling bacterial proliferation in a physiologically relevant environment. | [7] |

| Klebsiella pneumoniae growth in Lcn2-deficient mouse serum + 1.6 µM recombinant Lcn2 | Significant growth inhibition | Confirms the direct bacteriostatic effect of Lcn2 at physiologically relevant concentrations. | [7] |

| A549 human respiratory epithelial cells + >50 µM this compound | Significant increase in IL-8 secretion | Shows that high concentrations of this compound can induce a pro-inflammatory response. | [14] |

| A549 human respiratory epithelial cells + 2 µM this compound and equimolar siderocalin | Five-fold increase in IL-8 secretion | Indicates that siderocalin potentiates the pro-inflammatory signaling of this compound at lower, more physiologically relevant concentrations. | [14] |

| E. coli growth inhibition by Lcn2 | 40 ng/ml Lcn2 effectively inhibits the growth of 1.5 x 10⁴ CFU/ml E. coli | Provides a specific concentration for the minimum inhibitory effect of Lcn2. | [15] |

Visualizing the Interplay: Pathways and Processes

To better understand the complex relationships in this system, we can visualize the key pathways using Graphviz.

Key Experimental Protocols

The study of this compound and host nutritional immunity relies on a set of specialized experimental procedures. Below are detailed protocols for key assays.

Siderophore-Binding Assay (Fluorescence Quenching)

This assay measures the binding affinity between siderocalin and enterobactin by monitoring the quenching of intrinsic tryptophan fluorescence of siderocalin upon ligand binding.

Materials:

-

Purified recombinant siderocalin (Lcn2)

-

Purified this compound or ferric-enterobactin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of siderocalin in PBS at a concentration of approximately 1 µM.

-

Prepare a series of dilutions of enterobactin (apo or ferric) in PBS.

-

In a quartz cuvette, add the siderocalin solution.

-

Measure the baseline fluorescence of the siderocalin solution. The excitation wavelength is typically 280 nm, and the emission is scanned from 300 to 400 nm.

-

Titrate the siderocalin solution with increasing concentrations of the enterobactin solution, allowing the mixture to equilibrate for 2-3 minutes after each addition.

-

Record the fluorescence spectrum after each addition.

-

The decrease in fluorescence intensity is plotted against the concentration of enterobactin.

-

The dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding isotherm equation (e.g., the Hill equation).

Bacterial Growth Inhibition Assay

This assay assesses the bacteriostatic activity of siderocalin against enterobactin-producing bacteria.

Materials:

-

Enterobactin-producing bacterial strain (e.g., E. coli)

-

Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100)

-

Purified recombinant siderocalin (Lcn2)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Grow the bacterial strain overnight in a rich medium (e.g., LB broth).

-

Wash the cells twice with sterile PBS to remove residual iron and medium components.

-

Resuspend the cells in iron-depleted minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to approximately 0.05.

-

In a 96-well plate, add the bacterial suspension to each well.

-

Add serial dilutions of siderocalin to the wells. Include a positive control (no siderocalin) and a negative control (medium only).

-

Incubate the plate at 37°C with shaking for 18-24 hours.

-

Measure the OD₆₀₀ of each well to determine bacterial growth.

-

The minimum inhibitory concentration (MIC) of siderocalin can be determined as the lowest concentration that significantly inhibits bacterial growth.

IL-8 Secretion Assay (ELISA)

This assay quantifies the pro-inflammatory response of host cells to this compound.

Materials:

-

Human epithelial cell line (e.g., A549 lung carcinoma cells or HT-29 colon adenocarcinoma cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Purified this compound

-

Purified recombinant siderocalin (Lcn2)

-

Human IL-8 ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed the epithelial cells in 24-well plates and grow them to confluency.

-

The day before the experiment, replace the growth medium with serum-free medium to starve the cells.

-

On the day of the experiment, treat the cells with various concentrations of this compound, with or without equimolar concentrations of siderocalin.

-

Include a vehicle control (the solvent used for enterobactin) and a positive control for IL-8 induction (e.g., TNF-α).

-

Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

-

Analyze the results to determine the effect of this compound and siderocalin on IL-8 secretion.

Implications for Drug Development

The intricate battle over iron between host and pathogen offers several promising avenues for therapeutic intervention.

-

Targeting Enterobactin Biosynthesis: Developing small molecule inhibitors that block the enzymes in the enterobactin synthesis pathway would effectively disarm bacteria of their primary iron acquisition tool, rendering them more susceptible to host immune clearance.[11]

-

"Trojan Horse" Antibiotics: The high specificity of the enterobactin uptake system can be exploited to deliver antibiotics directly into bacterial cells.[1] By conjugating an antibiotic to an enterobactin analog, the drug can be actively transported into the bacterium, bypassing resistance mechanisms and increasing its local concentration.[1]

-

Modulating the Host Response: Understanding how this compound triggers pro-inflammatory signaling could lead to the development of immunomodulatory therapies. For instance, in conditions characterized by excessive inflammation, blocking this pathway might be beneficial. Conversely, in immunocompromised patients, enhancing this early warning system could be a viable strategy.

Conclusion

The interplay between this compound and host nutritional immunity is a sophisticated and dynamic process that extends beyond simple iron sequestration. While ferric-enterobactin is the prize in the tug-of-war for iron, this compound plays a crucial role as both the precursor to this prize and as a signaling molecule that can alert the host to bacterial presence. The host's deployment of siderocalin as a direct countermeasure highlights the evolutionary pressure exerted by this bacterial virulence factor. For researchers and drug development professionals, a deep understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies outlined in this guide is essential for exploiting this host-pathogen interaction to develop novel anti-infective strategies. The ongoing arms race at the iron frontier continues to be a rich source of therapeutic targets.

References

- 1. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipocalin 2 regulates intestine bacterial survival by interplaying with siderophore in a weaned piglet model of Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. k-state.edu [k-state.edu]

- 6. Frontiers | Lipocalin 2 Protects Against Escherichia coli Infection by Modulating Neutrophil and Macrophage Function [frontiersin.org]

- 7. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron acquisition by a commensal bacterium modifies host nutritional immunity during Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic components of two ferric enterobactin binding sites in Escherichia coli FepA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pnas.org [pnas.org]

- 13. Siderocalins: Siderophore binding proteins evolved for primary pathogen host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin-8 Secretion in Response to Aferric Enterobactin Is Potentiated by Siderocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recombinant human lipocalin 2 acts as an antibacterial agent to prevent platelet contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of Apo-Enterobactin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the production of the siderophore enterobactin in Gram-negative bacteria, with a focus on the model organism Escherichia coli. Under iron-limiting conditions, a hallmark of the host environment, bacteria synthesize and secrete high-affinity iron chelators, such as enterobactin, to acquire this essential nutrient. The biosynthesis of apo-enterobactin (the iron-free form) is a tightly controlled process, primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) and post-transcriptionally by the small RNA RyhB. Understanding this intricate regulatory network is paramount for the development of novel antimicrobial strategies that target bacterial iron acquisition, a critical virulence factor. This document details the key genetic players, signaling pathways, quantitative data on gene expression and enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.

The Enterobactin Biosynthesis and Transport System

The genetic machinery for enterobactin biosynthesis, transport, and uptake is primarily encoded within the ent and fep gene clusters. The biosynthesis of enterobactin from the precursor chorismate is a multi-step enzymatic process catalyzed by the products of the entA, entB, entC, entD, entE, and entF genes.[1][2] An additional gene, entH (ybdB), encodes a thioesterase that enhances the efficiency of the pathway.[3] Once synthesized, enterobactin is secreted from the cytoplasm. The ferric-enterobactin complex is then recognized by the outer membrane receptor FepA and transported into the periplasm, followed by transport across the inner membrane by an ABC transporter system (FepB, FepC, FepD, FepG). Finally, the esterase Fes releases the iron from enterobactin within the cytoplasm.

Core Regulatory Mechanisms

The expression of the enterobactin gene cluster is exquisitely sensitive to intracellular iron concentrations, ensuring that the energetically costly process of siderophore production is only activated when necessary. This regulation is orchestrated by two key players: the transcriptional repressor Fur and the small non-coding RNA (sRNA) RyhB.

Transcriptional Repression by the Ferric Uptake Regulator (Fur)

Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein acts as the primary repressor of enterobactin biosynthesis. Fur, in its homodimeric form, binds to ferrous iron (Fe²⁺), which acts as a cofactor.[4] This Fur-Fe²⁺ complex exhibits high affinity for specific DNA sequences known as "Fur boxes" located within the promoter regions of iron-regulated genes, including the ent and fep operons.[5][6] The consensus Fur box sequence is a 19-bp palindrome, GATAATGATAATCATTATC. Binding of the Fur-Fe²⁺ complex to these sites physically obstructs the binding of RNA polymerase, thereby repressing transcription.[5]

Conversely, under iron-limiting conditions, the intracellular Fe²⁺ concentration drops, leading to the dissociation of Fe²⁺ from Fur. This conformational change in the apo-Fur protein significantly reduces its affinity for the Fur boxes, leading to the de-repression of the ent and fep genes and the subsequent production of enterobactin.[7]

Post-Transcriptional Regulation by the Small RNA RyhB

A further layer of regulation is provided by the 90-nucleotide small RNA, RyhB. The expression of ryhB itself is negatively regulated by Fur; thus, RyhB is abundant only under iron-starvation conditions.[8] RyhB plays a crucial role in iron homeostasis by downregulating the expression of non-essential iron-containing proteins, thereby "sparing" iron for essential processes. RyhB influences enterobactin synthesis through several mechanisms:

-

Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. In the absence of RyhB, the levels of this transcript are significantly reduced, leading to decreased enterobactin production.[3][9]

-

Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme, a serine acetyltransferase, directs serine towards cysteine biosynthesis. By inhibiting CysE production, RyhB increases the intracellular pool of serine, a key precursor for enterobactin synthesis.[9]

-

Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of enterobactin.[9]

Quantitative Data on this compound Regulation

The following tables summarize key quantitative parameters associated with the genetic regulation of this compound production.

Table 1: Fur-DNA Binding Affinity

| Promoter Region | Apparent Dissociation Constant (Kd) | Method |

|---|---|---|

| entS | Low (specific value not cited) | Gel Retardation Assay[5] |

| fepB | Low (specific value not cited) | Gel Retardation Assay[5] |

| Synthetic F-F-x-R arrangement | Lower than contiguous hexamers | Gel Retardation Assay[5] |

Table 2: Gene Expression Fold Change (Iron-Deficient vs. Iron-Replete Conditions)

| Gene/Operon | Fold Increase in Expression | Method |

|---|---|---|

| entA(CGB)E operon fusion | 5- to 15-fold | β-galactosidase assay[7][10] |

| entC | ~20-fold | RT-qPCR[11] |

| Iron-regulated genes (general) | 5-fold or more for 118 genes | GeneChip analysis[12] |

Table 3: RyhB-Mediated Regulation of Gene Expression

| Target Gene/Operon | Effect of RyhB | Fold Change (ΔryhB/WT) | Method |

|---|---|---|---|

| entCEBAH | Positive Regulation | Reduced expression in ΔryhB | qRT-PCR[3] |

| sdhCDAB | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |

| acnA, fumA | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |

| ftnA, bfr | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |

| sodB | Negative Regulation | Inversely correlated with RyhB levels | Northern Blot/Microarray[8] |

Table 4: Enterobactin Biosynthesis Enzyme Kinetics

| Enzyme | Substrate(s) | Km | kcat |

|---|---|---|---|

| EntC | Chorismate | Data not available | Data not available |

| EntB | Isochorismate | Data not available | Data not available |

| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | Data not available | Data not available |

| EntE | 2,3-dihydroxybenzoate, ATP, holo-EntB | <<1 µM (for holo-EntB) | 100 min-1 |

| EntF | L-serine, ATP, DHB-S-EntB | Data not available | Data not available |

| EntD | apo-EntB, Coenzyme A | 6.5 µM (for apo-EntB) | 5 min-1 |

Table 5: Enterobactin Production Levels

| Bacterial Strain | Condition | Enterobactin Concentration | Method |

|---|---|---|---|

| E. coli wild-type | Iron-deficient media | High (specific value varies) | Arnow Assay, LC-MS[13] |

| E. colient mutants | Iron-deficient media | Undetectable or significantly reduced | Arnow Assay, LC-MS[13] |

| E. colifur mutant | Iron-replete media | High (constitutive production) | Not specified |

Signaling Pathways and Experimental Workflows

Visualizing Regulatory Networks and Experimental Procedures

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways and a general experimental workflow for studying enterobactin gene regulation.

Caption: Transcriptional regulation of enterobactin genes by the Fur protein.

References

- 1. benchchem.com [benchchem.com]

- 2. A genome-wide screen reveals the involvement of enterobactin-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical analysis of the recombinant Fur (ferric uptake regulator) protein from Anabaena PCC 7119: factors affecting its oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Architecture of a Fur Binding Site: a Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of enterobactin iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small RNA regulates the expression of genes involved in iron metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Small RNA RyhB Contributes to Siderophore Production and Virulence of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of enterobactin iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anaerobic biosynthesis of enterobactin Escherichia coli: regulation of entC gene expression and evidence against its involvement in menaquinone (vitamin K2) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GeneChip expression analysis of the iron starvation response in Pseudomonas aeruginosa: identification of novel pyoverdine biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Apo-Enterobactin Detection Using the Chrome Azurol S (CAS) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment.[1] Iron is a critical nutrient for bacterial survival, and the ability to acquire it is often linked to virulence.[1] Apo-enterobactin, the iron-free form of the molecule, is the active chelating agent. Its detection and quantification are crucial for studying bacterial iron acquisition mechanisms, screening for new antimicrobial agents that target this pathway, and developing siderophore-based drug delivery systems. The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting siderophores.[2][3][4] This application note provides detailed protocols for the detection and quantification of this compound using the CAS assay in both liquid and solid formats.

Principle of the CAS Assay